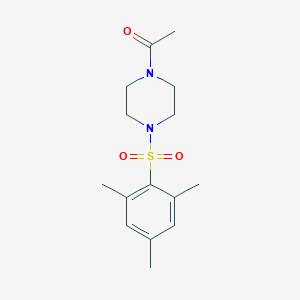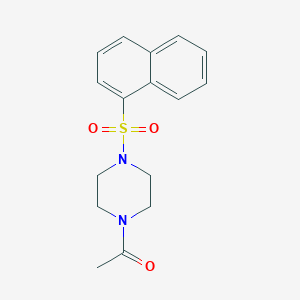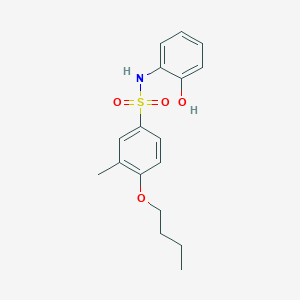
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide, also known as BHMS, is a sulfonamide derivative that exhibits a wide range of biological activities. BHMS is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has also been shown to reduce oxidative stress and improve insulin sensitivity in diabetic rats. In addition, 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide is also stable under physiological conditions and can be easily synthesized in large quantities. However, 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide. Another area of research is the investigation of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide as a potential therapeutic agent for various diseases. Further studies are needed to elucidate the mechanism of action of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide and to determine its safety and efficacy in vivo. In addition, the development of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide analogs with improved pharmacological properties is an area of interest for future research.
Conclusion
In conclusion, 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications in various diseases. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to elucidate the mechanism of action of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide can be synthesized using a variety of methods. One of the most common methods is the reaction between 2-hydroxybenzenesulfonamide and 4-butoxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide as a white solid with a melting point of 179-181°C.
Applications De Recherche Scientifique
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C17H21NO4S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-11-22-17-10-9-14(12-13(17)2)23(20,21)18-15-7-5-6-8-16(15)19/h5-10,12,18-19H,3-4,11H2,1-2H3 |
Clé InChI |
OYUOTPGMUYFWDG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









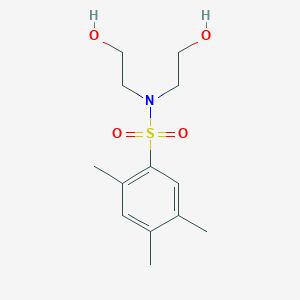


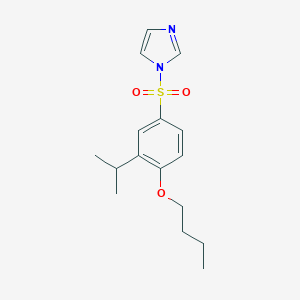
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
